Product packaging for 4-Chloro[1,1'-biphenyl]-2,5-dione(Cat. No.:CAS No. 39171-11-4)

4-Chloro[1,1'-biphenyl]-2,5-dione

Cat. No.: B1655605
CAS No.: 39171-11-4
M. Wt: 218.63 g/mol
InChI Key: IXHICAABNXHFRI-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Quinones within Modern Organic Chemistry

Biphenyl quinones represent a fascinating class of organic molecules that have garnered attention for their roles as intermediates in various chemical and biological processes. Structurally, they are composed of two phenyl rings linked together, with one of the rings oxidized to a quinone system. This unique combination imparts a distinct reactivity to these molecules, making them valuable in synthetic organic chemistry. nih.govrsc.org They can act as precursors for the synthesis of more complex molecular frameworks due to the versatile reactivity of the quinone moiety, which can undergo addition reactions and participate in redox processes. rsc.org

In modern organic chemistry, quinones are recognized for their utility as catalysts and reagents. nih.gov For instance, high-potential quinones are employed as effective oxidizing agents. The biphenyl backbone adds another layer of complexity and tunability to these systems, influencing their electronic properties and steric environment. The study of biphenyl quinones also extends to materials science, where quinone-containing structures are explored for applications in conducting polymers and organic electronics. acs.org

Academic Significance of Chlorinated Quinones in Chemical Research

The introduction of chlorine atoms onto a quinone framework, creating chlorinated quinones, has profound implications for their chemical behavior and academic interest. Chlorination significantly alters the electronic properties of the quinone ring, often making it more electrophilic and increasing its redox potential. This enhanced reactivity makes chlorinated quinones valuable reagents in various chemical transformations. acs.org

From a research perspective, chlorinated quinones are of considerable interest as they are often identified as metabolites of persistent organic pollutants, such as polychlorinated biphenyls (PCBs). acs.orgnih.gov The study of these metabolites is crucial for understanding the environmental fate and toxicological profiles of their parent compounds. Research has shown that the degree and position of chlorination can influence the stability and reactivity of these molecules, including their ability to form persistent semiquinone radicals. acs.org Furthermore, the reactivity of chlorinated quinones with biological nucleophiles is an active area of investigation to elucidate mechanisms of toxicity. nih.gov Their instability in certain conditions, leading to the formation of various transformation products, also presents interesting chemical puzzles. nih.gov

Structural Attributes of 4-Chloro[1,1'-biphenyl]-2,5-dione as a Representative System

This compound serves as an exemplary model for understanding the structural characteristics of chlorinated biphenyl quinones. The core structure consists of a 1,1'-biphenyl system where one of the phenyl rings is a p-benzoquinone, and a chlorine atom is substituted on this quinoid ring.

The key structural features of this class of compounds are the dihedral angle between the two phenyl rings and the planarity of the quinone ring. The dihedral angle is a result of the balance between the steric hindrance of the ortho-substituents on the two rings and the electronic effects of π-conjugation, which favors planarity. In related monochlorinated PCB quinones, the solid-state conformation can be influenced by the substitution pattern on the phenyl ring. For instance, unsymmetrically substituted analogs often adopt a syn-like conformation in the solid state. The presence of a chlorine substituent at the ortho position of the phenyl ring has been observed to lead to larger dihedral angles. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₇ClO₂
Molecular Weight218.64 g/mol
CAS Number20307-43-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClO2 B1655605 4-Chloro[1,1'-biphenyl]-2,5-dione CAS No. 39171-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-phenylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHICAABNXHFRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384729
Record name 4-Chloro[1,1'-biphenyl]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39171-11-4
Record name 4-Chloro[1,1'-biphenyl]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to Biphenyl (B1667301) Quinone Scaffolds

The creation of biphenyl quinone scaffolds involves two primary stages: formation of the biphenyl framework and subsequent oxidation to the quinone.

A common and direct method for synthesizing quinones is the oxidation of corresponding hydroquinones or catechols. nih.gov Phenols are readily oxidized, and dihydroxybenzenes can be converted to their respective quinones using a range of oxidizing agents. libretexts.org These agents include chromium trioxide, sodium dichromate, and potassium nitrosodisulfonate (Fremy's salt). libretexts.org For instance, the oxidation of a phenol (B47542) to a p-benzoquinone is a well-established transformation. libretexts.org

The choice of oxidant and reaction conditions can influence the regioselectivity of the oxidation, determining whether an o-quinone or p-quinone is formed. nih.gov For example, hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX) have been used for the regioselective oxidation of phenols to o-quinones, while other conditions can favor the formation of p-quinones. nih.gov The oxidation can be catalyzed by various enzymes, metal ions, or proceed through P450-catalyzed hydroxylation followed by a two-electron oxidation. nih.gov A solvent-controlled selective synthesis has also been described where a mixture of water and acetonitrile (B52724) at elevated temperatures can yield substituted unsymmetrical quinones from phenols. rsc.org

Electrochemical methods offer a green alternative to traditional chemical oxidation for synthesizing quinones and hydroquinones. acs.org These techniques can convert phenols and related compounds into quinones with high efficiency, often with the advantage of electrolyte reuse. researchgate.net The process involves the controlled application of an electric potential to drive the oxidation, avoiding the need for stoichiometric chemical oxidants and minimizing waste. acs.orgyoutube.com

Challenges in electrochemical synthesis, such as overoxidation of the newly formed quinone, can be addressed through innovative setups like biphasic systems or flow cells. acs.orgresearchgate.net Cyclic voltammetry is a key technique used to study the reaction, revealing the reduction potentials of the quinone and ensuring the process is controlled. nih.govresearchgate.net This method has been successfully applied to produce benzoquinone from hydroquinone (B1673460) and can be scaled for larger production. acs.org

The biphenyl core of the target molecule is typically constructed using metal-catalyzed cross-coupling reactions. These methods are highly versatile for forming carbon-carbon bonds between two aryl groups. nih.gov The most prominent among these is the Suzuki-Miyaura coupling, which joins an arylboronic acid or ester with an aryl halide using a palladium catalyst. rsc.orggre.ac.uk Other significant methods include the Ullmann, Stille, and Negishi cross-coupling reactions. rsc.orgresearchgate.net These reactions are fundamental in medicinal chemistry and materials science for creating complex biaryl structures. nih.govrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Table 1: Key Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Name Reactant 1 Reactant 2 Catalyst (Typical) Key Features
Suzuki-Miyaura Arylboronic Acid/Ester Aryl Halide (I, Br, Cl) Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) Tolerates a wide range of functional groups; uses non-toxic boron compounds. rsc.orggre.ac.uk
Ullmann Aryl Halide Aryl Halide Copper A classic method, often requiring high temperatures. researchgate.net
Stille Organotin Reagent Aryl Halide Palladium Versatile but involves toxic organotin reagents. rsc.org

| Negishi | Organozinc Reagent | Aryl Halide | Palladium or Nickel | Highly effective for unsymmetrical biaryls. rsc.org |

Green Chemistry Principles and Sustainable Synthesis of Quinone Derivatives

Modern synthetic chemistry increasingly emphasizes sustainability. In quinone synthesis, this translates to using environmentally benign solvents like water, developing recyclable catalysts, and employing one-pot procedures to improve efficiency. acs.orglookchem.com For example, palladium-on-carbon (Pd/C) has been used as a heterogeneous, recyclable catalyst for cross-coupling reactions in water. researchgate.net Biocatalytic methods, which use enzymes to perform chemical transformations, represent another green approach. A biocatalytic route for generating o-quinone imines was found to be significantly "greener" than conventional chemical methods based on metrics like the E-factor (environmental factor). acs.org

Targeted Synthesis of 4-Chloro[1,1'-biphenyl]-2,5-dione and Specific Chlorinated Analogs

The targeted synthesis of a specific chlorinated biphenyl quinone like this compound involves a strategic combination of the methods described above. A plausible route would begin with the synthesis of a chlorinated biphenyl precursor, followed by oxidation.

Research into polychlorinated biphenyl (PCB) metabolites has led to the synthesis of various chlorinated hydroquinones and quinones. nih.govuiowa.edu A general strategy involves a Suzuki coupling reaction between a chlorinated benzene (B151609) boronic acid and a suitable bromo- or iodo-dimethoxybenzene. acs.org The resulting chlorinated dimethoxybiphenyl can then be demethylated to form the hydroquinone, which is subsequently oxidized to the target quinone. nih.govacs.org

For example, to synthesize a PCB hydroquinone with one chlorine on the oxygenated ring, 3-bromo-1,2-dimethoxy-benzene could be coupled with a chlorinated benzene boronic acid. acs.org The synthesis of the specific target, this compound, would likely involve the oxidation of its corresponding hydroquinone, 4-Chloro[1,1'-biphenyl]-2,5-diol. This precursor could potentially be synthesized via a cross-coupling reaction to form the 4-chlorobiphenyl (B17849) framework, followed by hydroxylation and oxidation steps.

Strategies for Chemical Derivatization of Biphenyl Quinone Systems

The reactivity of the biphenyl quinone scaffold allows for various chemical modifications. The presence of a chlorine atom and the electrophilic quinone ring are key sites for derivatization. Chlorinated quinones are known to react with nucleophiles like glutathione (B108866) (GSH) through two primary pathways: a non-enzymatic nucleophilic displacement of the chlorine atom or a Michael addition to the quinone ring. uiowa.edunih.gov

These reactions can lead to a variety of derivatives. For example, the reaction of a chlorinated quinone with GSH can yield a glutathionyl-conjugated quinone (via substitution) or a glutathionyl-conjugated hydroquinone (via Michael addition and reduction). uiowa.edunih.gov The electrophilicity of the quinone ring, which is increased by the presence of chlorine atoms, facilitates these nucleophilic attacks. nih.gov Similarly, amino and thio groups can be introduced onto the quinone ring through nucleophilic substitution or addition reactions, further expanding the chemical diversity of these scaffolds. nih.gov

Chemical Reactivity and Reaction Mechanisms

Redox Chemistry of Biphenyl (B1667301) Quinones

The quinone moiety is inherently redox-active, capable of participating in electron transfer reactions that are central to the chemical behavior of this class of compounds. Polychlorinated biphenyl (PCB) quinones, such as 4-Chloro[1,1'-biphenyl]-2,5-dione, are known to be metabolically produced from their parent PCBs and exhibit significant redox activity.

Quinones are versatile redox molecules that can accept electrons in either a single-electron or a two-electron process. A two-electron reduction of a quinone (Q) typically involves the addition of two protons to yield the corresponding hydroquinone (B1673460) (QH₂). researchgate.net However, the transfer of a single electron results in the formation of a semiquinone radical anion (SQ•⁻). researchgate.net

These semiquinone radicals are highly reactive intermediates. nih.gov They can participate in futile redox cycles, where they transfer an electron to molecular oxygen to generate superoxide (B77818) radicals (O₂•⁻), while the quinone is regenerated and can be reduced again. nih.gov This cycling can lead to the formation of various reactive oxygen species (ROS), including hydrogen peroxide. nih.gov The generation of these radicals is considered a key step in the mechanisms of toxicity for many quinones and their parent compounds. nih.gov

Enzymatic systems can facilitate these electron transfers. For instance, enzymes like xanthine (B1682287) oxidase can reduce PCB quinones to their semiquinone forms, while peroxidases can oxidize PCB hydroquinones in a one-electron step to produce semiquinones. nih.gov

The formation of semiquinone radical anions from PCB quinones and hydroquinones can occur through several pathways, including autoxidation at high pH, enzymatic reduction or oxidation, and comproportionation reactions where a quinone and a hydroquinone molecule react to form two semiquinone radicals. nih.govnih.gov

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the primary technique for the direct detection and characterization of these paramagnetic radical species. nih.govnih.gov The EPR spectrum of a semiquinone radical provides information about its electronic structure through hyperfine splitting constants, which arise from the interaction of the unpaired electron with magnetic nuclei (like ¹H) in the molecule. acs.orgillinois.edu For PCB-derived 2,5-semiquinones, the EPR spectra typically show a four-line pattern, resulting from interaction with the three protons on the semiquinone ring. nih.govacs.org

The hyperfine splitting constants for several PCB-derived semiquinone radicals have been determined through simulation of their EPR spectra, as detailed in the table below.

Semiquinone RadicalHyperfine Splitting Constants (Gauss)g-value
2'-Cl-2,5-SQ•⁻a³H = 2.1, a⁴H = 2.1, a⁶H = 2.52.0048
3'-Cl-2,5-SQ•⁻a³H = 2.1, a⁴H = 2.1, a⁶H = 2.52.0048
4'-Cl-2,5-SQ•⁻a³H = 2.1, a⁴H = 2.1, a⁶H = 2.52.0048
3',4'-Cl₂-2,5-SQ•⁻a³H = 2.1, a⁴H = 2.1, a⁶H = 2.52.0048

Data sourced from Semiquinone Radicals from Oxygenated Polychlorinated Biphenyls: Electron Paramagnetic Resonance Studies. nih.govacs.org Note: The hyperfine splittings (aⁿH) correspond to the protons at positions 3, 4, and 6 of the semiquinone ring. The simulations showed that for these 2,5-semiquinones, the chlorine substituent on the second phenyl ring did not cause significant unique splittings.

The stability of semiquinone radicals is influenced by several molecular and environmental factors. One of the most significant factors for chlorinated biphenyl quinones is the degree of chlorination on the quinone ring. nih.gov Studies have shown that a greater number of chlorine atoms on the oxygenated ring leads to a more stable semiquinone radical, resulting in a higher steady-state concentration of the radical at near-neutral pH. nih.gov

Other factors that stabilize radical species in general include:

Delocalization: Resonance structures that spread the unpaired electron over a larger area, such as adjacent π systems, significantly stabilize the radical. nih.gov

Electrostatic Interactions: The stability of radical ions is influenced by their interaction with counter-ions or species with a strong dipole moment. acs.org

pH: The stability of semiquinone radicals is highly dependent on pH. They are generally more stable in alkaline solutions, as higher concentrations of hydroxide (B78521) ions (OH⁻) increase the rate of autoxidation of the parent hydroquinone and decrease the rate of the radical's decay via disproportionation, a reaction that requires protons. nih.gov

Nucleophilic Addition Reactions

The electrophilic nature of the quinone ring makes this compound susceptible to attack by nucleophiles. These reactions, often in the form of conjugate or Michael additions, are a critical pathway for the transformation and detoxification of quinones. nih.govmdpi.com

Glutathione (B108866) (GSH), a tripeptide containing a nucleophilic thiol group, is a key cellular antioxidant and detoxifying agent. nih.govnih.gov It readily reacts with electrophilic quinones, including chlorinated biphenyl quinones. nih.govmdpi.com Research has revealed two primary, non-enzymatic reaction pathways for chlorinated quinones with GSH: nih.govresearchgate.netacs.org

Michael Addition: This is a 1,4-nucleophilic addition where the sulfur atom of GSH attacks one of the electrophilic carbon atoms of the α,β-unsaturated carbonyl system in the quinone ring. This reaction results in a two-electron reduction and yields a glutathiylated hydroquinone conjugate. nih.gov

Nucleophilic Substitution: In this pathway, the GSH molecule displaces a chlorine atom on the quinone ring. This reaction yields a glutathiylated quinone conjugate and is a significant finding, as it represents a non-enzymatic dechlorination mechanism. nih.gov

The reaction between GSH and quinones can be complex, sometimes leading to the formation of glutathione-conjugated semiquinone radicals, which can be detected by ESR. documentsdelivered.comnih.gov The relative rates of these reactions can vary, with studies on halobenzoquinones suggesting that bromine substitution is faster than chlorine substitution. acs.org

Reaction TypeDescriptionProduct Type
Michael AdditionNucleophilic 1,4-addition of the GSH thiol group to the quinone ring.Glutathiylated Hydroquinone
Nucleophilic SubstitutionDisplacement of a chlorine atom from the quinone ring by the GSH thiol group.Glutathiylated Quinone

Table summarizing the primary reaction pathways of chlorinated quinones with glutathione. nih.govresearchgate.netacs.org

The electrophilic centers of the quinone ring are also targets for nitrogen-containing nucleophiles, such as the amino groups present in amino acids. nih.gov The primary amine of the lysine (B10760008) side chain and the imidazole (B134444) ring of histidine are common nucleophilic sites within proteins that are known to be adducted by quinones. nih.gov

While direct studies on this compound with simple amino acids are limited, the general reactivity pattern is well-established for quinones. The reaction typically proceeds via a nucleophilic addition mechanism, similar to the Michael addition seen with glutathione. nih.gov For example, electrophilic quinone imines, which are structurally related to quinones, have been shown to react with the lysine residues of histone proteins, forming stable adducts. nih.gov This covalent modification of proteins by quinones can alter their structure and function.

Mechanistic Investigations of Michael Addition Pathways

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a pivotal reaction in organic synthesis. For quinone systems like this compound, the electrophilic nature of the β-carbon in the α,β-unsaturated ketone moiety makes it susceptible to nucleophilic attack. The general mechanism proceeds in three key steps:

Deprotonation: A base abstracts a proton from the nucleophile to generate a carbanion, often an enolate. masterorganicchemistry.comwikipedia.org

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the quinone ring. This leads to the formation of a new carbon-carbon bond and an enolate intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org

Protonation: The enolate intermediate is protonated, typically by the conjugate acid of the base used or the solvent, to yield the final product. masterorganicchemistry.comwikipedia.org

The reactivity in Michael additions is governed by orbital, rather than purely electrostatic, considerations. wikipedia.org Weak nucleophiles, such as enolates, readily undergo 1,4-addition to α,β-unsaturated carbonyl compounds. libretexts.org In the context of this compound, the presence of both the chloro and phenyl substituents will influence the electrophilicity of the quinone ring and potentially the regioselectivity of the Michael addition.

StepDescriptionKey Intermediates
1A base removes a proton from the nucleophilic species.Carbanion/Enolate
2The nucleophile attacks the β-carbon of the quinone.Enolate intermediate
3The enolate is protonated to give the final adduct.Michael adduct

Electrophilic Aromatic Substitution Patterns on Biphenyl Quinones

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of biphenyl systems, the substitution pattern is determined by the activating or deactivating nature of the substituents on each phenyl ring. pearson.compearson.com The phenyl group itself is an activating, ortho-, para-directing substituent. pearson.com This means that incoming electrophiles will preferentially add to the ortho and para positions of the unsubstituted ring in a biphenyl molecule due to resonance stabilization of the intermediate sigma complex. pearson.comyoutube.com

For biphenyl quinones, the quinone ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carbonyl groups. Therefore, electrophilic substitution is more likely to occur on the non-quinonoid phenyl ring. The directing influence of the quinone moiety on the other ring would need to be considered. The reaction of biphenyl with acyl chlorides in the presence of a Lewis acid, such as iron(III) chloride or aluminum chloride, is a classic example of Friedel-Crafts acylation, a type of EAS. nih.gov The reaction proceeds through the formation of an acylium ion which then attacks the aromatic ring. nih.gov

PositionReactivityReason
OrthoFavoredResonance stabilization of the sigma complex by the adjacent phenyl group. pearson.com
MetaDisfavoredLess resonance stabilization compared to ortho and para positions. youtube.com
ParaFavoredResonance stabilization of the sigma complex by the adjacent phenyl group. pearson.com

Investigation of Dechlorination Pathways in Chlorinated Quinones

The dechlorination of chlorinated organic compounds is a significant area of environmental and chemical research. For chlorinated quinones, several pathways for dechlorination have been investigated. One proposed mechanism involves reductive dechlorination, where the quinone moiety can act as an electron shuttle. researchgate.net Humic substances, which contain quinone moieties, can mediate the transfer of electrons to chlorinated pollutants, leading to their dechlorination. researchgate.net

Another pathway involves nucleophilic attack. For instance, the reaction of tetrachlorobenzoquinone (TCBQ) with butylated hydroxyanisole (BHA) can lead to dechlorination through a suicidal nucleophilic attack coupled with a double Lossen rearrangement. pnas.org This highlights that nucleophilic substitution can be a viable dechlorination pathway under specific conditions. Furthermore, studies on polychlorinated biphenyl (PCB) quinones have shown that they can be formed from the metabolism of PCBs and that the degree of chlorination affects their properties. acs.org The reductive dechlorination of hexachloroethane (B51795) has been shown to be pH-dependent and can be influenced by the presence of other organic molecules. researchgate.net

Photochemical Transformations and Photoinduced Processes

Photo-oxygenation Mechanisms in Quinone Synthesis

Photo-oxygenation reactions are light-induced oxidations where molecular oxygen is incorporated into the product. wikipedia.org These reactions are typically initiated by a photosensitizer that, upon light absorption, enters an excited state. wikipedia.org In the context of quinone synthesis, photo-oxygenation can play a role. The mechanism can be broadly categorized as Type I or Type II. wikipedia.org

Type I: The excited sensitizer (B1316253) interacts directly with the substrate, often leading to hydrogen abstraction or electron transfer, forming a radical intermediate. This radical then reacts with ground-state oxygen. wikipedia.org

Type II: The excited sensitizer transfers its energy to ground-state oxygen to form highly reactive singlet oxygen, which then reacts with the substrate. The Schenck ene reaction is an example of a Type II photo-oxygenation. wikipedia.org

For example, alcohols can be converted to their corresponding carbonyl compounds using catalytic amounts of 1,4-hydroquinone with a copper nanoparticle electron transfer mediator under visible light and oxygen. researchgate.net This process is believed to involve the photo-excited state of the quinone.

Photoinduced Generation of Reactive Intermediates from Hydroxybiphenyl Derivatives

Hydroxybiphenyl derivatives can undergo photochemical transformations to generate reactive intermediates. Polychlorinated biphenyls (PCBs), for instance, can be metabolized to hydroxylated and dihydroxylated metabolites, which can then form PCB quinones. acs.org These dihydroxy PCBs and PCB quinones can, in turn, form semiquinone radicals, which are reactive intermediates. acs.org

Photoexcitation of quinones, such as 1,4-naphthoquinones, leads to the formation of a triplet state through efficient intersystem crossing. researchgate.net This triplet state can then participate in energy and hydrogen/electron transfer reactions, leading to the generation of reactive species. researchgate.net The photolysis of certain sensitizers can induce the reduction of a quinone, leading to the formation of ketyl radicals and semiquinone radicals as observed by flash photolysis. researchgate.net These reactive intermediates are crucial in various photochemical processes.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are paramount in defining the molecular architecture of 4-Chloro[1,1'-biphenyl]-2,5-dione, from the connectivity of its atoms to the electronic environment of its constituent parts.

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Analysis

As of the current literature review, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available. However, based on the known spectra of related compounds such as 4-chlorobiphenyl (B17849) and phenyl-p-benzoquinone, a theoretical analysis can be projected.

For the 4-chlorobiphenyl fragment, the protons on the chlorinated phenyl ring would be expected to appear as two distinct sets of doublets in the aromatic region of the ¹H NMR spectrum, a pattern typical for a 1,4-disubstituted benzene (B151609) ring. The protons on the unsubstituted phenyl ring would likely present as a more complex multiplet. In the ¹³C NMR spectrum, the carbon atoms of the biphenyl (B1667301) system would show distinct signals, with the carbon atom bearing the chlorine atom experiencing a characteristic downfield shift.

The quinone ring in this compound would introduce further complexity. The protons on the quinone ring would be expected to appear in the olefinic region of the ¹H NMR spectrum. The carbonyl carbons of the dione (B5365651) functionality would be highly deshielded and thus appear at a significant downfield shift in the ¹³C NMR spectrum.

Solid-state NMR could provide valuable information regarding the crystalline packing and polymorphic forms of the compound, should different solid phases exist.

Vibrational (FTIR) and Electronic (UV-Visible) Absorption Spectroscopy

Vibrational (FTIR) Spectroscopy: Experimental Fourier-Transform Infrared (FTIR) spectroscopy data for this compound is not readily found in the public domain. However, the expected characteristic absorption bands can be predicted based on its functional groups. Key vibrational modes would include:

C=O stretching: Strong absorption bands characteristic of the dione functionality, typically in the region of 1650-1700 cm⁻¹.

C=C stretching: Bands corresponding to the aromatic and quinone rings in the 1400-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, indicative of the carbon-chlorine bond.

C-H stretching: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Electronic (UV-Visible) Absorption Spectroscopy: Specific UV-Visible absorption data for this compound is not available. Quinones are known to exhibit characteristic electronic transitions. The presence of the phenyl substituent is expected to influence the absorption maxima. Generally, p-benzoquinones display n→π* transitions, which are typically of lower intensity, and more intense π→π* transitions at shorter wavelengths. The extended conjugation from the biphenyl system would likely result in a bathochromic (red) shift of the absorption bands compared to unsubstituted p-benzoquinone.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

There is no available literature reporting the use of Electron Paramagnetic Resonance (EPR) spectroscopy for the study of radical intermediates of this compound. EPR spectroscopy is a powerful technique for studying species with unpaired electrons. In the context of this compound, EPR could be employed to investigate the formation of semiquinone radical anions, which could be generated through chemical or electrochemical reduction of the dione functionality. Such studies would provide insight into the electronic structure and spin distribution within the radical species.

Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for studying its fragmentation pathways.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry

While specific experimental LC-MS or High-Resolution Mass Spectrometry (HRMS) data for this compound are not published, these techniques would be crucial for its analysis. The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists the monoisotopic mass of this compound as 218.013457 g/mol , corresponding to the molecular formula C₁₂H₇ClO₂. epa.gov

LC-MS would allow for the separation of the compound from a mixture and its subsequent detection by the mass spectrometer. HRMS would be instrumental in confirming the elemental composition with high accuracy, a critical step in the identification of an unknown compound or the confirmation of a synthesized product. The fragmentation pattern observed in the mass spectrum would provide valuable structural information.

Electrochemical Characterization Techniques

No specific electrochemical studies on this compound have been reported in the reviewed literature. However, the electrochemical behavior of quinone-containing compounds is well-documented. Techniques such as cyclic voltammetry could be used to investigate the redox properties of the dione system. It would be expected to undergo a two-step reduction process to form the semiquinone radical anion and then the dianion. The presence of the chloro- and phenyl- substituents would influence the reduction potentials. Such studies would be valuable for understanding the electron-accepting properties of the molecule.

Cyclic Voltammetry for Redox Potential Determination and Reaction Kinetics

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. While specific CV data for this compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred from studies on structurally related compounds, such as quinones, chloroanilines, and dihydroxybenzenes. nih.govmdpi.comrsc.org

The quinone moiety is expected to undergo a reversible or quasi-reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). The presence of the electron-withdrawing 4-chlorophenyl group attached to the quinone ring would likely shift the reduction potential to more positive values compared to unsubstituted benzoquinone. The electrochemical process is anticipated to be pH-dependent in protic media. mdpi.com

In a typical CV experiment, the potential is scanned linearly versus time in both forward and reverse directions. For this compound, this would involve observing the cathodic (reduction) and anodic (oxidation) peak potentials. The formal redox potential (E°') can be estimated from the midpoint of the cathodic and anodic peak potentials.

Reaction Kinetics: The kinetics of the electron transfer process can be studied by analyzing the cyclic voltammograms at various scan rates. researchgate.net For a reversible process, the peak separation (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons) at room temperature and should be independent of the scan rate. Deviations from this behavior suggest quasi-reversible or irreversible kinetics. mdpi.com Furthermore, by varying the scan rate, one can investigate the stability of the intermediates formed upon reduction or oxidation. For example, studies on 4-chloroaniline, a related precursor, showed that one-electron oxidation leads to unstable intermediates that undergo subsequent chemical reactions, a process that can be monitored using CV. nih.govrsc.org The stability of the semiquinone radical anion intermediate of this compound could be similarly probed.

Illustrative Cyclic Voltammetry Parameters: The following table illustrates hypothetical parameters for a CV experiment on this compound, based on common practices for similar analytes. nih.gov

ParameterValue/Description
Working Electrode Glassy Carbon Electrode (GCE)
Reference Electrode Ag/AgCl (saturated KCl)
Auxiliary Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile (B52724) / 0.1 M Tetrabutylammonium perchlorate
Analyte Concentration 1.0 mM
Potential Range +1.0 V to -1.5 V vs. Ag/AgCl
Scan Rates 25, 50, 100, 200, 400 mV/s

Chromatographic Separation Methods for Purity and Analysis (e.g., HPLC, UPLC, GC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in various matrices. The choice of method depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. scielo.br In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

A typical analysis would involve injecting a solution of the compound onto the column and eluting it with a gradient of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape. rsc.orgnih.gov UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.govmdpi.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance. For structural confirmation and higher sensitivity, a mass spectrometer (MS) can be coupled to the HPLC or UPLC system (LC-MS). nih.gov

Illustrative HPLC Method Parameters:

ParameterValue/Description
System HPLC or UPLC
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm (for HPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD at 254 nm

Gas Chromatography (GC): Gas chromatography is suitable for compounds that are volatile and thermally stable. This compound is expected to have sufficient volatility and stability for GC analysis. The sample is vaporized in a heated injector and separated on a capillary column, typically with a non-polar or mid-polar stationary phase like a 5% phenyl-polysiloxane (e.g., HP-5MS). rsc.org The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. A temperature program is used to elute the compound in a reasonable time with good peak shape.

GC is almost always coupled with a mass spectrometer (GC-MS) for the analysis of such compounds. researchgate.net This provides not only retention time data for quantification but also a mass spectrum that serves as a chemical fingerprint for positive identification.

Illustrative GC-MS Method Parameters:

ParameterValue/Description
System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 280 °C
Oven Program Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 50-500 m/z

Computational Chemistry and Mechanistic Modeling

Density Functional Theory (DFT) Applications in Biphenyl (B1667301) Quinone Systems

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying molecules like 4-Chloro[1,1'-biphenyl]-2,5-dione. DFT methods are frequently used to examine the impact of one-electron reduction on the molecular geometry and electronic properties of the resulting semiquinone radical anions. nih.gov The B3LYP functional, a hybrid functional, is particularly well-suited for these systems as it effectively balances the tendencies of Hartree-Fock (HF) calculations to overestimate electron localization and DFT to overestimate delocalization. nih.gov

Studies on related polychlorinated biphenyl (PCB) quinones have demonstrated that the unrestricted UB3LYP/6-311G** method provides a reliable approximation of their molecular structure. nih.gov For semiquinone compounds, the B3LYP functional has been successfully used to predict geometries, electron affinities, and hyperfine coupling constants that are consistent with experimental observations. nih.gov The bond lengths and angles of the quinone moiety in the semiquinone radical anions are found to be intermediate between those of the parent PCB quinones and their corresponding hydroquinones, which aligns with the distribution of the α-Highest Occupied Molecular Orbital (HOMO). nih.gov

Key molecular descriptors such as the energies of the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), as well as spin densities, are commonly used to relate the structure of PCB congeners with their reactivity. nih.gov The ground state energies calculated by DFT indicate that for related compounds, certain conformations, such as the anti-like conformation of semiquinone radical anions, are more favorable than others. nih.gov

PropertyCalculated ValueMethod/Basis SetReference
Dihedral Angle (anti-like)Varies with substitutionUB3LYP/6-311G nih.gov
C-C Bond Length (Quinone Ring)Intermediate between quinone and hydroquinone (B1673460)UB3LYP/6-311G nih.gov
C=O Bond Length (Quinone Ring)Intermediate between quinone and hydroquinoneUB3LYP/6-311G** nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of biphenyl quinones. These simulations can reveal how the molecule behaves over time in a given environment, which is crucial for understanding its biological and chemical activity. researchgate.netmdpi.com

For instance, MD simulations can be employed to study the stable conformations of the molecule. In related biphenyl systems, MD studies have successfully identified the most stable conformations and how they interact within protein binding pockets. researchgate.net These simulations can elucidate important non-covalent interactions, such as π-π stacking and hydrogen bonding, that govern the binding of the molecule to a target. researchgate.net

The conformational flexibility of the biphenyl linkage is a key aspect that can be explored with MD. The dihedral angle between the two phenyl rings can fluctuate, and MD simulations can map the energy landscape associated with this rotation, identifying the most probable conformations. nih.gov Furthermore, MD simulations can be used to analyze the interactions of this compound with its surrounding environment, such as solvent molecules or biological macromolecules. mdpi.comresearchgate.net This can provide insights into its solubility, transport properties, and potential binding modes to receptors or enzymes. mdpi.com

Theoretical Studies of Electron Transfer Processes and Redox Potentials

Theoretical methods are invaluable for studying electron transfer (ET) processes and predicting the redox potentials of quinone-containing molecules. The redox behavior of quinones is central to their function in many chemical and biological systems.

DFT calculations have been successfully used to predict redox potentials (Ered) and acidity constants (pKa) for a large number of quinone-type molecules. nih.govchemrxiv.org A strong correlation is often observed between the calculated LUMO energy of the quinone and its first redox potential. researchgate.netbeilstein-journals.org Similarly, the second redox potential can be correlated with the calculated LUMO+1 energy. beilstein-journals.org This is because the LUMO is the first orbital to accept an electron during reduction.

Computational models, including electrostatic models using the Poisson-Boltzmann equation and Monte Carlo sampling, have been applied to compute the reaction free energy for electron transfer between quinones in complex systems like photosynthetic reaction centers. nih.gov These studies have shown that conformational changes can be coupled to electron transfer, gating the process by altering the reaction energy from energetically unfavorable to favorable. nih.gov For substituted bicyclic quinones, theoretical studies have rationalized the influence of substituents on redox potentials in terms of molecular orbital theory. beilstein-journals.orgbeilstein-journals.org

Compound TypeFirst Redox Potential (Experimental)Calculated LUMO EnergyReference
Bicyclic Quinone SeriesCorrelates wellCorrelates well researchgate.netbeilstein-journals.org
Bicyclic Quinone SeriesCorrelates wellCorrelates well researchgate.netbeilstein-journals.org

Prediction of Reaction Pathways and Stability of Chemical Intermediates

Computational chemistry plays a crucial role in predicting reaction pathways and evaluating the stability of transient intermediates that may be formed during chemical transformations of this compound. Understanding these pathways is fundamental to predicting its metabolic fate and reactivity.

Modern approaches combine DFT with machine learning to predict reaction outcomes. chemrxiv.orgrsc.org For retrosynthetic analysis, neural machine translation models can be trained on vast datasets of chemical reactions to predict plausible reactant molecules from a given product. nih.govchemrxiv.org These methods can suggest logical disconnections to devise a synthetic route to a target molecule. nih.gov

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. acs.org This allows for the determination of the most likely reaction mechanisms. For instance, the stability of radical anions or other reactive intermediates formed from this compound can be assessed by calculating their energies and electronic structures. nih.gov This information is critical for understanding the potential for the compound to participate in redox cycling and generate reactive oxygen species.

Environmental Transformation and Analytical Detection of Chlorinated Biphenyl Quinones

Environmental Pathways of Chlorinated Quinone Transformation

The transformation of chlorinated biphenyl (B1667301) quinones in the environment is influenced by their inherent chemical stability and their interactions within various environmental compartments, particularly aqueous systems.

The introduction of chlorine atoms to the biphenyl structure significantly influences the molecule's resistance to degradation. Generally, the number of chlorine atoms on the phenyl rings of PCBs is correlated with their resistance to biological and chemical breakdown, a key factor in their environmental persistence. researchgate.net The unique chemical structure of PCBs, characterized by two connected benzene (B151609) rings with varying degrees of chlorination, contributes to their stability and long half-lives in the environment, which can span several decades. researchgate.net

Research on polychlorinated biphenyl hydroquinones and quinones has shown that increased chlorination on the oxygenated phenyl ring leads to a higher steady-state level of the corresponding semiquinone radicals at near-neutral pH. nih.gov This increased persistence of the reactive semiquinone radical intermediates is a critical consideration in the environmental behavior of chlorinated biphenyl quinones like 4-Chloro[1,1'-biphenyl]-2,5-dione. nih.gov While specific biodegradation studies on this compound are not extensively documented, the general principles of PCB persistence suggest that it is likely to be resistant to rapid biodegradation. researchgate.netnih.gov

In aqueous environments, chlorinated quinones can undergo rapid chemical transformation. For instance, studies on chlorinated benzo-1,2-quinones have demonstrated their instability in water, with half-lives of less than 30 minutes. nih.gov The primary transformation products identified in these studies were the corresponding chlorocatechols. nih.gov

Detailed investigations into the decomposition of tetrachlorobenzo-1,2-quinone in aqueous solutions revealed the formation of several products, as detailed in the table below. nih.gov

Precursor CompoundTransformation Products in Aqueous Solution
Tetrachlorobenzo-1,2-quinoneTetrachlorocatechol, 2,5-dichloro-3,6-dihydroxybenzo-1,4-quinone, 1,2,3-trihydroxy-4,5,6-trichlorobenzene, 1,2,4-trihydroxy-3,5,6-trichlorobenzene, dichloromaleic acid, a trichlorocyclopentendione

While these findings are for a different class of chlorinated quinones, they suggest that the transformation of this compound in water could also lead to the formation of hydroxylated and other degradation products. The specific pathways and products for biphenyl quinones would require further dedicated study.

Advanced Analytical Strategies for Environmental Quantification and Monitoring

The accurate detection and quantification of chlorinated quinones in complex environmental matrices present a significant analytical challenge. To address this, researchers are developing advanced analytical strategies, including chemical tagging and in situ monitoring techniques.

A promising approach for the quantification of quinones in environmental samples is chemical tagging. acs.orgacs.orgnih.govdigitellinc.comnih.gov This method involves the use of cysteine-containing peptides that react with quinones through a Michael addition reaction. acs.orgacs.orgnih.gov The resulting tagged quinones can then be separated and analyzed using techniques like size-exclusion chromatography (SEC) and high-resolution mass spectrometry (HRMS). acs.orgacs.orgdigitellinc.com

This chemical tagging strategy has been successfully demonstrated for model quinones and in complex environmental media such as water extractions of biochar, soils, and wildfire-derived ashes. acs.orgnih.govdigitellinc.com The detection limits for this method are in the low micromolar range, as indicated in the table below for model quinones. acs.orgnih.govdigitellinc.com

Model QuinoneDetection Limit (μM)
1,4-benzoquinone3.3
1,4-naphthoquinone0.7
1,4-anthraquinone0.2

This technique provides a novel way to quantify quinones in complex environmental samples and could be adapted for the specific detection of this compound. acs.orgnih.gov

The development of in situ techniques is crucial for real-time monitoring of the environmental transformation of quinones. One such innovative method utilizes fluorescence microscopy. chemrxiv.org This approach is based on the finding that the oxidized, reduced, and adducted forms of a quinone can exhibit distinct fluorescence signatures. By using optical band-pass filtering, it is possible to differentiate and quantify the concentrations of these species with high temporal and spatial resolution. chemrxiv.org

Another in situ approach involves the use of electrochemistry. By incorporating a reference electrode into a system, it is possible to discern the voltage signature differences between a quinone and its transformation products, such as quinone-CO2 adducts in carbon capture studies. chemrxiv.org While these techniques have been developed for specific applications, they demonstrate the potential for creating powerful in situ tools for characterizing the environmental fate of chlorinated biphenyl quinones like this compound. chemrxiv.orgnj.gov

Advanced Applications in Chemical Science

Role in Artificial Electron Transfer Systems

The inherent electronic properties of the quinone ring in 4-Chloro[1,1'-biphenyl]-2,5-dione make it a candidate for applications in artificial electron transfer systems. Quinones are well-established electron acceptors and can participate in reversible redox processes, a fundamental requirement for constructing artificial photosynthetic and other electron transfer chains.

Research on similar molecules, such as 2-phenyl-1,4-benzoquinone, has shown that they can act as artificial electron acceptors in biological systems like photosystem II. nih.gov In such systems, these molecules can substitute for the natural electron acceptor, plastoquinone, and accept electrons. nih.gov The efficiency of this electron acceptance is influenced by the binding strength of the quinone to the protein environment. nih.gov The phenyl group in 2-phenyl-1,4-benzoquinone has been observed to result in weaker binding to the QB-binding site in photosystem II, which paradoxically leads to a higher oxygen-evolving activity, suggesting a delicate balance between binding and dissociation for optimal function. nih.gov

Furthermore, the formation of charge-transfer complexes is a key aspect of electron transfer. Quinones, including those with chloro and phenyl substituents, are known to form charge-transfer complexes with various electron donors. nih.govmdpi.com These complexes, formed through the interaction of an electron donor and an acceptor, can facilitate photoinduced electron transfer upon light irradiation. mdpi.com The electronic nature of the substituents on the quinone ring, such as the electron-withdrawing chlorine atom and the phenyl group in this compound, can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the efficiency and kinetics of charge transfer processes. nih.gov

Applications as Catalysts and Redox Mediators in Organic Transformations

The redox activity of the quinone moiety in this compound underpins its potential as a catalyst and redox mediator in a variety of organic reactions. Quinones can act as oxidants in numerous transformations and can be regenerated in catalytic cycles.

The electrochemical properties of phenyl-p-benzoquinones have been studied, and it has been shown that substituents on the phenyl ring can influence their reduction potentials. For instance, the introduction of a chloro group at the phenyl moiety of a phenylbenzoquinone increases its reduction potential, making it a better oxidizing agent. sciforum.net This tunability is crucial for designing redox mediators for specific chemical transformations. Redox mediators are compounds that shuttle electrons between an electrode or a chemical reagent and a substrate, often enabling reactions to occur at lower overpotentials or with higher selectivity.

In the context of electrocatalysis, redox mediators are instrumental in facilitating indirect electrosynthesis, where they can be used to carry out selective and efficient chemical conversions. chemeo.com While direct data for this compound is limited, the known behavior of chloro-substituted quinones suggests its suitability for such roles. sciforum.net The reversible two-electron reduction of the quinone to the corresponding hydroquinone (B1673460) is a key feature that allows it to participate in catalytic cycles. researchgate.net

Utilization in Emerging Energy Storage Technologies

The search for advanced energy storage solutions has led to the exploration of organic redox-active materials, with quinone-based compounds being prominent candidates. The ability of this compound to undergo reversible redox reactions makes it a molecule of interest for applications in batteries and supercapacitors.

Organic electrode materials offer advantages such as sustainability and the potential for high theoretical specific capacity. nih.gov Benzoquinone and its derivatives are particularly promising for cathode materials in lithium-ion batteries and other energy storage systems. nih.govbeilstein-journals.orgrsc.org However, a major challenge with small-molecule quinones is their dissolution in organic electrolytes, which leads to poor cycling stability. rsc.orgnih.gov

Below is a table showing the theoretical one-electron reduction potentials of selected benzoquinone derivatives, illustrating the influence of substituents.

Compound NameReduction Potential (mV vs. NHE in CH3CN)
2,5-di-tert-butyl-1,4-benzoquinone-850
2-methyl-1,4-benzoquinone-660
1,4-benzoquinone-550
2-chloro-1,4-benzoquinone -440
2,5-dichloro-1,4-benzoquinone-340
2,3,5,6-tetrachloro-1,4-benzoquinone (p-chloranil)-40

This table is adapted from data presented in a review on benzoquinone-based metal-organic frameworks and highlights the trend of increasing reduction potential with chloro-substitution. sigmaaldrich.com

Functionality in Molecular Switches and Chemosensors

The responsive nature of the quinone moiety to external stimuli, such as light or chemical species, suggests the potential for this compound to be incorporated into molecular switches and chemosensors.

Molecular switches are molecules that can be reversibly shifted between two or more stable states, each with different properties. The redox transformation between the quinone and hydroquinone forms, which involves a significant change in electronic structure and geometry, could be harnessed for switching applications. This transformation can often be triggered electrochemically or photochemically.

In the realm of chemosensors, the formation of charge-transfer complexes between quinones and specific analytes can lead to a detectable color change, forming the basis of a colorimetric sensor. nih.gov For instance, a water-soluble monomethoxy quinone derivative has been utilized as a chromogenic sensor for the detection of fluoride (B91410) and acetate (B1210297) ions. nih.gov The interaction of the analyte with the quinone alters the electronic properties of the system, resulting in a change in the absorption spectrum. The presence of both a chloro and a phenyl substituent in this compound could offer specific binding interactions and electronic characteristics that could be exploited for the selective detection of certain analytes.

Strategic Building Blocks for Advanced Organic Synthesis and Material Science

The bifunctional nature of this compound, possessing both a reactive quinone ring and a modifiable biphenyl (B1667301) unit, makes it a valuable building block for the synthesis of more complex organic molecules and functional materials.

The quinone ring is susceptible to a variety of chemical transformations. For example, it can undergo Michael addition reactions with nucleophiles, allowing for the introduction of new functional groups. mdpi.com The chlorine substituent can also be a site for nucleophilic substitution reactions under certain conditions. Furthermore, the double bonds in the quinone ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of complex cyclic systems.

The biphenyl moiety provides a rigid and electronically conjugated scaffold that can be further functionalized. Biphenyl derivatives are widely used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. beilstein-journals.org The combination of the quinone and biphenyl units in a single molecule offers the potential to create novel materials with tailored electronic and optical properties. For example, the incorporation of such a building block into polymers could lead to redox-active materials with applications in energy storage or catalysis. The synthesis of polymers from p-benzoquinone and formaldehyde (B43269) has been shown to create materials with high theoretical capacity for lithium-ion batteries. rsc.org

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4-Chloro[1,1'-biphenyl]-2,5-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.